3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the methylidene oxindole family, characterized by a central indol-2-one scaffold substituted with a methylene-linked aryl group. The substituent in this case—a 4-hydroxy-3-methoxy-5-methylphenyl group—imparts unique electronic and steric properties. Synthesis typically involves a Knoevenagel condensation between an oxindole and an aldehyde derivative (e.g., 4-hydroxy-3-methoxy-5-methylbenzaldehyde), followed by purification via column chromatography .
Properties
IUPAC Name |
(3Z)-3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-7-11(9-15(21-2)16(10)19)8-13-12-5-3-4-6-14(12)18-17(13)20/h3-9,19H,1-2H3,(H,18,20)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYAMVBEDYKCLT-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)C=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)OC)/C=C\2/C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one, also known by its CAS number 860648-89-1, is a compound that has garnered attention due to its diverse biological activities. This article delves into its structural characteristics, synthesis, and various biological effects, supported by data tables and relevant research findings.
Structural Characteristics
The compound features an indole backbone with a methylene bridge connecting to a substituted phenolic group. Its molecular formula is with a molecular weight of 281.31 g/mol. The crystal structure has been analyzed, revealing that it crystallizes in the orthorhombic space group and exhibits a planar conformation conducive to biological interactions .
Table 1: Crystal Structure Data
| Parameter | Value |
|---|---|
| Space Group | P2₁₂₂₁₂₁ |
| a (Å) | 7.9882(2) |
| b (Å) | 11.4053(3) |
| c (Å) | 16.2381(5) |
| Volume (ų) | 1479.42(7) |
| Z | 4 |
Synthesis
The compound can be synthesized through methods involving the reaction of appropriate substituted phenolic derivatives with isatin analogs under reflux conditions . The typical yield from such reactions is around 39%, producing colorless crystals suitable for further analysis.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of indole compounds possess significant antimicrobial properties. The title compound has been tested against various bacterial strains, demonstrating effective inhibition comparable to established antibiotics.
2. Antitumor Activity
The compound is noted for its potential antitumor effects, particularly in inhibiting the proliferation of cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .
3. Anticonvulsant Properties
As a derivative of isatin, the compound may exhibit anticonvulsant activity, making it a candidate for further investigation in neurological disorders.
Table 2: Biological Activities Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Antitumor | Induces apoptosis in cancer cells | |
| Anticonvulsant | Potential activity noted |
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various indole derivatives, including the title compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as penicillin and tetracycline.
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis. These findings suggest its potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The XPac algorithm () enables systematic comparison of supramolecular arrangements in oxindole derivatives. Key findings include:
- Crystal packing: Substituents on the benzylidene group influence intermolecular interactions. For example: (3E)-3-(4-Ethylbenzylidene)-1,3-dihydro-2H-indol-2-one forms dimeric assemblies via π-π stacking, whereas 3-(4-Chlorobenzylidene) analogs exhibit layered structures due to halogen bonding .
Key Observations:
- Substituent effects: Polar groups (e.g., hydroxyl, methoxy) may enhance solubility but reduce membrane permeability. Non-polar groups (e.g., chloro, ethyl) improve lipophilicity, aiding cellular uptake but increasing cytotoxicity .
- Isomerism : Z-isomers (e.g., in ) often show higher bioactivity than E-isomers due to optimized receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
